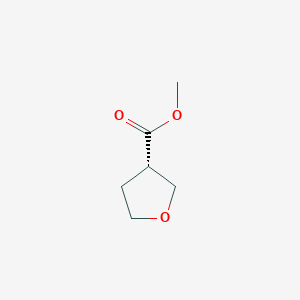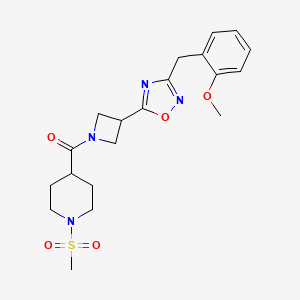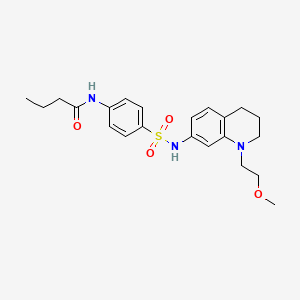
(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methanol is a relatively new chemical that has attracted attention due to its unique structure and potential applications. The presence of the pyrimidine ring, piperidine ring, and methanol group suggests it can participate in a wide range of chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methanol involves a multi-step process starting with pyrimidine. A common method involves the initial alkylation of pyrimidine with ethoxy and methylthio groups under specific conditions. This is followed by the addition of a piperidine ring, typically via a nucleophilic substitution reaction. Finally, a methanol group is introduced.
Industrial Production Methods
Industrially, this compound is produced using a similar multi-step process, but scaled-up to meet commercial demand. Efficient catalysts and optimized reaction conditions are employed to maximize yield and minimize impurities. Continuous flow chemistry techniques are often used to enhance efficiency.
化学反应分析
Types of Reactions: This compound can undergo a variety of reactions, including oxidation, reduction, and substitution reactions. Its diverse functional groups (pyrimidine, piperidine, methanol) make it reactive under different conditions.
Common Reagents and Conditions
Oxidation reactions often use reagents like potassium permanganate or chromium trioxide. Reduction reactions typically involve hydrogen gas in the presence of a palladium or nickel catalyst. Substitution reactions can be conducted using halogenating agents such as thionyl chloride or phosphorous tribromide.
Major Products
Major products from these reactions vary; oxidation may yield aldehydes or carboxylic acids, while reduction could produce secondary alcohols or alkanes. Substitution reactions might result in halogenated derivatives or other functionalized products.
科学研究应用
Chemistry: This compound serves as a versatile building block in organic synthesis, useful in developing more complex molecules.
Biology
Its unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and metabolic pathways.
Medicine
Industry
Utilized in materials science for developing new polymers or specialty chemicals due to its reactivity and functional group diversity.
作用机制
Effects: The compound’s effects are primarily mediated through its interactions with specific molecular targets. These interactions can modulate biochemical pathways or enzyme activities.
Molecular Targets and Pathways
It might bind to certain receptors or enzymes, altering their activity. These interactions can lead to changes in cell signaling or metabolic processes, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds: Compounds like 2-methylthio-4-piperidylmethanol or 6-ethoxypyrimidinyl derivatives share structural similarities.
Uniqueness
What sets (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methanol apart is the specific combination of functional groups. This unique structure offers distinct reactivity and interaction patterns not observed in similar compounds, making it a valuable subject of study in various fields.
So, that’s a deep dive! Anything else you’re curious about?
属性
IUPAC Name |
[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-3-18-12-8-11(14-13(15-12)19-2)16-7-5-4-6-10(16)9-17/h8,10,17H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPBBDRMAXESGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCCCC2CO)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2817847.png)
![8-(sec-butyl)-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2817848.png)


![N-(3,4-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2817852.png)
![ethyl (3E)-4-chloro-3-[(2-cyanoacetamido)imino]butanoate](/img/structure/B2817853.png)

![2-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide](/img/structure/B2817860.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-methylbenzamide](/img/structure/B2817863.png)
![2-{[2-(8-ethoxy-2-imino-2H-chromen-3-yl)quinazolin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2817865.png)
![2-Chloro-1-[2-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]pyrrolidin-1-yl]ethanone](/img/structure/B2817868.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide](/img/structure/B2817869.png)
![3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2817870.png)
